2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine
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Overview
Description
2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with two fluorine atoms, an ethoxy group, and a nitropyridine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4,4-difluoropiperidine with ethylene oxide to form 2-(4,4-difluoropiperidin-1-yl)ethanol . This intermediate is then reacted with 5-nitropyridine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-aminopyridine .
Scientific Research Applications
2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The fluorine atoms on the piperidine ring can enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-(4,4-Difluoropiperidin-1-yl)ethanol: An intermediate in the synthesis of the target compound.
2-(4,4-Difluoropiperidin-1-yl)aniline: A structurally similar compound with different functional groups.
Uniqueness
2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine is unique due to its combination of a piperidine ring with fluorine substitutions, an ethoxy linker, and a nitropyridine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C12H15F2N3O3 |
---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
2-[2-(4,4-difluoropiperidin-1-yl)ethoxy]-5-nitropyridine |
InChI |
InChI=1S/C12H15F2N3O3/c13-12(14)3-5-16(6-4-12)7-8-20-11-2-1-10(9-15-11)17(18)19/h1-2,9H,3-8H2 |
InChI Key |
PFPVIMLTCUAOEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)CCOC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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